Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid [3-(5-chloro-2-difluoromethoxy-phenyl)-1-(2-{4-[(2-cyano-ethyl)-methyl-amino]-piperidin-1-yl}-2-oxo-ethyl)-1H-pyrazol-4-yl]-amide
Overview
Description
GDC-0214 is a potent, inhaled, small-molecule Janus kinase 1 (JAK1) inhibitor developed for the treatment of asthma. It has shown efficacy in reducing fractional exhaled nitric oxide (FeNO), a biomarker of airway inflammation, in patients with mild asthma . The compound is designed to target the lungs, providing localized treatment with minimal systemic exposure .
Preparation Methods
The synthesis of GDC-0214 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the compound is typically prepared using standard organic synthesis techniques, including nucleophilic substitution, oxidation, and reduction reactions .
Industrial production methods for GDC-0214 are also proprietary. The compound is produced in large quantities using scalable chemical processes that ensure high purity and yield .
Chemical Reactions Analysis
GDC-0214 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are commonly used in the synthesis of GDC-0214 and its intermediates.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of GDC-0214 with modified functional groups .
Scientific Research Applications
GDC-0214 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the JAK1 pathway and its role in various biological processes.
Biology: Employed in pre-clinical models to investigate the effects of JAK1 inhibition on immune cell function and inflammation.
Medicine: Developed as a therapeutic agent for the treatment of asthma and other inflammatory diseases. .
Industry: Utilized in the development of inhaled drug delivery systems and formulations.
Mechanism of Action
GDC-0214 exerts its effects by selectively inhibiting JAK1, a key enzyme in the Janus kinase pathway. This pathway mediates the activity of several cytokines involved in inflammation, including interleukin-4 (IL-4) and interleukin-13 (IL-13) . By inhibiting JAK1, GDC-0214 reduces the signaling of these cytokines, leading to decreased inflammation and improved lung function .
Comparison with Similar Compounds
GDC-0214 is unique among JAK inhibitors due to its inhaled delivery method, which allows for localized treatment of lung inflammation with minimal systemic exposure . Similar compounds include:
Tofacitinib: An oral JAK inhibitor used for the treatment of rheumatoid arthritis and other autoimmune diseases.
Ruxolitinib: An oral JAK inhibitor used for the treatment of myelofibrosis and polycythemia vera.
Baricitinib: An oral JAK inhibitor used for the treatment of rheumatoid arthritis.
Compared to these compounds, GDC-0214 offers the advantage of targeted lung delivery, reducing the risk of systemic side effects .
Properties
IUPAC Name |
N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-[4-[2-cyanoethyl(methyl)amino]piperidin-1-yl]-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClF2N9O3/c1-37(10-2-8-32)19-6-12-38(13-7-19)24(41)17-39-16-22(35-27(42)21-15-34-40-11-3-9-33-26(21)40)25(36-39)20-14-18(29)4-5-23(20)43-28(30)31/h3-5,9,11,14-16,19,28H,2,6-7,10,12-13,17H2,1H3,(H,35,42) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITNFPSJJBYFVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C1CCN(CC1)C(=O)CN2C=C(C(=N2)C3=C(C=CC(=C3)Cl)OC(F)F)NC(=O)C4=C5N=CC=CN5N=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28ClF2N9O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.